The compound 2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole is a complex organic molecule notable for its potential applications in medicinal chemistry. It is classified under the category of triazolo-benzazepines, which are known for their biological activity, particularly in inhibiting various protein interactions. This compound is specifically recognized for its ability to inhibit BET (Bromodomain and Extra-Terminal domain) proteins, which play significant roles in gene regulation and have been implicated in cancer progression.
The chemical information and properties of this compound can be sourced from databases such as PubChem and CAS Common Chemistry, which provide detailed chemical data and classifications. The compound's CAS number is 2070009-49-1, facilitating its identification in chemical literature and databases .
The synthesis of 2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole involves multiple steps that typically include:
Technical details about specific reagents and conditions used in each step can be found in patent literature that describes the synthesis of related compounds .
The molecular structure of 2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole can be described as follows:
The structure can be represented in various formats including InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System), which provide a textual representation of the molecular structure .
The chemical behavior of this compound includes potential reactions such as:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are essential for optimizing yields and purity during synthesis .
The mechanism of action for 2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole primarily involves its interaction with BET proteins. By binding to these proteins:
Data supporting these mechanisms typically come from biochemical assays and cellular models demonstrating changes in gene expression following treatment with this compound .
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry are typically employed to characterize these properties .
The applications of 2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole are primarily focused on:
The ongoing research into this compound may lead to further developments in targeted cancer therapies .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3